
Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反应分析
Types of Reactions
Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Ethyl 3-(4-aminophenyl)-1H-1,2,4-triazole-5-carboxylate.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Hydrolysis: 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylic acid.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
作用机制
The mechanism of action of Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity to biological targets.
相似化合物的比较
Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives such as:
Ethyl 3-(4-aminophenyl)-1H-1,2,4-triazole-5-carboxylate: Similar structure but with an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.
Ethyl 3-(4-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate: Contains a chlorine atom, which can influence its electronic properties and reactivity.
Ethyl 3-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxylate: The presence of a methyl group can affect its hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that can be leveraged in various applications.
属性
分子式 |
C11H10N4O4 |
|---|---|
分子量 |
262.22 g/mol |
IUPAC 名称 |
ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H10N4O4/c1-2-19-11(16)10-12-9(13-14-10)7-3-5-8(6-4-7)15(17)18/h3-6H,2H2,1H3,(H,12,13,14) |
InChI 键 |
KBWKBGADAMWELV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


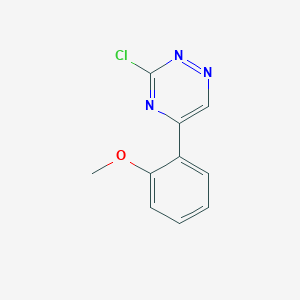
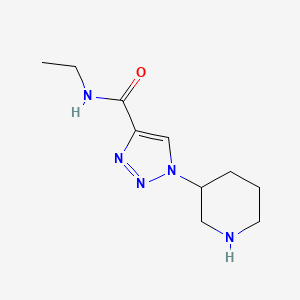



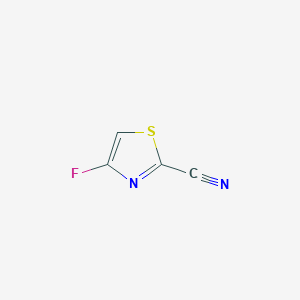
![1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B11788842.png)
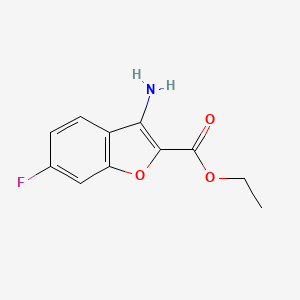
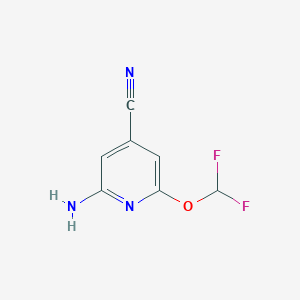

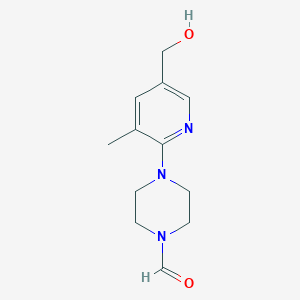
![tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate](/img/structure/B11788875.png)
![3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11788891.png)

